molecular formula C16H17N3O3S B2974316 N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide CAS No. 1206995-86-9

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide

Cat. No. B2974316
CAS RN: 1206995-86-9
M. Wt: 331.39
InChI Key: JWUZLUSFWZEVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

Pyrrolidine derivatives have been extensively studied for their therapeutic potential. They are known to enhance aqueous solubility and improve other physicochemical properties of drugs . The NH group in pyrrolidine can serve as a hydrogen bond donor, which is crucial for drug-target interactions.

Anti-Diabetic Agents

Research has shown that pyrrolidine derivatives can be used as drug candidates for the treatment of diabetes . They have attracted attention for the development of novel molecules that could serve as anti-diabetic agents.

Target Selectivity

The pyrrolidine ring and its derivatives are characterized by their target selectivity . This makes them valuable in designing drugs that can selectively interact with specific proteins or receptors involved in various diseases.

Enhanced Drug Properties

The presence of a pyrrolidine motif on a drug may offer enhanced solubility and improve other physicochemical properties, making it part of the pharmacophore .

Drug Discovery Scaffold

Pyrrolidine serves as a versatile scaffold in drug discovery, allowing for the creation of bioactive molecules with specific target selectivity . This includes a variety of derivatives such as pyrrolizines, pyrrolidine-2-one, and prolinol.

Chemical Synthesis

Pyrrolidine derivatives are also used in chemical synthesis processes to create complex molecules with potential pharmacological activities .

properties

IUPAC Name

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-18-10-11(15(21)19-6-2-3-7-19)9-12(16(18)22)17-14(20)13-5-4-8-23-13/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUZLUSFWZEVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=CC=CS2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)thiophene-2-carboxamide

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